molecular formula C25H20IP B14582069 Phosphorane, [(4-iodophenyl)methylene]triphenyl- CAS No. 61110-96-1

Phosphorane, [(4-iodophenyl)methylene]triphenyl-

Cat. No.: B14582069
CAS No.: 61110-96-1
M. Wt: 478.3 g/mol
InChI Key: UEDBCHAORJEUJY-UHFFFAOYSA-N
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Description

Phosphorane, [(4-iodophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their unique chemical properties and are widely used in organic synthesis, particularly in the Wittig reaction. The compound is characterized by the presence of a phosphorus atom bonded to a methylene group and three phenyl groups, with an additional 4-iodophenyl group attached to the methylene carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorane, [(4-iodophenyl)methylene]triphenyl- is typically synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base. The general synthetic route involves the following steps:

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors for the formation of phosphonium salts and their subsequent deprotonation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phosphorane, [(4-iodophenyl)methylene]triphenyl- primarily undergoes nucleophilic addition reactions, particularly with carbonyl compounds. The most notable reaction is the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes and triphenylphosphine oxide .

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes or ketones, and strong bases such as n-butyllithium or sodium amide.

    Conditions: The reactions are typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. .

Major Products

The major products of these reactions are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the carbonyl compound used in the reaction .

Scientific Research Applications

Phosphorane, [(4-iodophenyl)methylene]triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorane, [(4-iodophenyl)methylene]triphenyl- in the Wittig reaction involves the following steps:

    Nucleophilic Addition: The ylide form of the compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

    Formation of Betaines: This results in the formation of a betaine intermediate.

    Cyclization: The intermediate undergoes cyclization to form a four-membered ring called an oxaphosphetane.

    Decomposition: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide

Comparison with Similar Compounds

Phosphorane, [(4-iodophenyl)methylene]triphenyl- can be compared with other similar phosphorus ylides:

Phosphorane, [(4-iodophenyl)methylene]triphenyl- is unique due to the presence of the 4-iodophenyl group, which can impart specific reactivity and selectivity in chemical reactions.

Properties

CAS No.

61110-96-1

Molecular Formula

C25H20IP

Molecular Weight

478.3 g/mol

IUPAC Name

(4-iodophenyl)methylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C25H20IP/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H

InChI Key

UEDBCHAORJEUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC2=CC=C(C=C2)I)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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